molecular formula C8H10O4 B3060418 3-Acetyl-6-methyloxane-2,4-dione CAS No. 34241-51-5

3-Acetyl-6-methyloxane-2,4-dione

Cat. No.: B3060418
CAS No.: 34241-51-5
M. Wt: 170.16 g/mol
InChI Key: SSFLATOFEQQGHR-UHFFFAOYSA-N
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Description

3-Acetyl-6-methyloxane-2,4-dione is a chemical compound with a molecular formula of C8H10O4. It is known for its unique structure, which includes an oxane ring substituted with acetyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methyloxane-2,4-dione can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with acetyl chloride in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like methylene chloride at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methyloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
Research has indicated that 3-acetyl-6-methyloxane-2,4-dione exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways .

1.2 Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in synthesizing bioactive molecules. It can be used to create derivatives with enhanced biological activity, including anti-inflammatory and analgesic properties. For instance, modifications of this compound have led to the development of novel anti-cancer agents .

Agrochemical Applications

2.1 Herbicides and Insecticides
this compound has been investigated for its potential use as an herbicide and insecticide. Its structural properties allow it to interfere with the growth processes of certain plants and pests. Research shows that formulations containing this compound can effectively control weed populations while being less harmful to non-target species .

2.2 Plant Growth Regulators
The compound is also explored as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This application is particularly valuable in agriculture for improving crop yields .

Material Science Applications

3.1 Polymer Chemistry
In materials science, this compound is utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications in coatings and adhesives .

3.2 Development of Advanced Materials
The compound is being studied for creating advanced materials such as nanocomposites and smart materials that respond to environmental stimuli. Its unique chemical structure allows for functionalization that can lead to innovative applications in electronics and biotechnology .

Case Studies

Study Application Findings
Hashimoto et al., 2007Synthesis of chiral compoundsDeveloped new reagents for preparing chiral HMGA esters and amides using this compound derivatives .
Bardshiri et al., 2007Mevalonic acid lactone synthesisDemonstrated high-yield synthesis utilizing the compound as an intermediate for bioactive compounds .
Recent Patent (WO2017223172A1)Agrochemical formulationsFormulations containing the compound showed effectiveness as a herbicide with low toxicity to beneficial organisms .

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methyloxane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This interaction can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high reactivity and use in organic synthesis.

    Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in similar applications but with different reactivity profiles.

Uniqueness

3-Acetyl-6-methyloxane-2,4-dione is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Biological Activity

3-Acetyl-6-methyloxane-2,4-dione (CAS No. 34241-51-5) is a chemical compound notable for its unique oxane ring structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10O4
  • Molecular Weight : 170.16 g/mol

The compound features an oxane ring with acetyl and methyl substitutions, which contribute to its distinct reactivity and biological activity. Its synthesis typically involves the reaction of Meldrum’s acid with acetyl chloride in the presence of a base like pyridine, often conducted in organic solvents such as methylene chloride under controlled temperatures.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function. This mechanism is significant in its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit promising antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways essential for cancer cell survival. For example, the compound has been shown to disrupt the AKT pathway, which is crucial for cell proliferation and survival .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.
    • Methodology : The WST-1 assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Findings : Significant cytotoxicity was observed at concentrations above 10 µM, with an IC50 value indicating potent activity against the tested cell lines .
  • Antimicrobial Efficacy :
    • Objective : To determine the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to standard antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundOxane DerivativeModerateHigh
Meldrum's AcidDiketoneLowModerate
DimedoneDiketoneLowModerate

Properties

IUPAC Name

3-acetyl-6-methyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFLATOFEQQGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502260
Record name 3-Acetyl-6-methyloxane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34241-51-5
Record name 3-Acetyl-6-methyloxane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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